Methyl 2-[(2-aminophenyl)amino]acetate
Description
Chemical Structure and Properties Methyl 2-(2-aminophenyl)acetate (CAS 35613-44-6) is an aromatic ester with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol. Its structure features a methyl ester group linked to a phenyl ring substituted with an amino group at the ortho position (2-aminophenyl) .
Synthesis The compound is synthesized via catalytic hydrogenation of methyl 2-(2-nitrophenyl)acetate using palladium on activated carbon under hydrogen gas (1 atm) in methanol. This method achieves a high yield (97%) .
Stability and Reactivity A critical limitation of methyl 2-(2-aminophenyl)acetate is its instability due to intramolecular lactamization, where the amino group reacts with the ester carbonyl to form a five-membered lactam ring. This reactivity complicates its use in synthetic applications requiring prolonged storage or further derivatization .
Applications The compound serves as a precursor in pharmaceutical research, particularly in synthesizing carbon monoxide (CO) prodrugs. However, its instability necessitates alternative synthetic routes or stabilized analogs .
Properties
CAS No. |
1039821-85-6 |
|---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.2 g/mol |
IUPAC Name |
methyl 2-(2-aminoanilino)acetate |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)6-11-8-5-3-2-4-7(8)10/h2-5,11H,6,10H2,1H3 |
InChI Key |
JZERIOPNDBMMRS-UHFFFAOYSA-N |
SMILES |
COC(=O)CNC1=CC=CC=C1N |
Canonical SMILES |
COC(=O)CNC1=CC=CC=C1N |
sequence |
G |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key structural analogs differ in substituent positions, ester groups, or additional functional groups. These variations influence stability, reactivity, and applications.
Table 1: Comparative Analysis of Methyl 2-(2-aminophenyl)acetate and Analogs
Detailed Comparisons
Substituent Position: Ortho vs. Para/Amino Groups
- Ortho-Substituted Analogs: Methyl 2-(2-aminophenyl)acetate is highly reactive due to proximity of the amino and ester groups, leading to lactamization . In contrast, methyl 2-(3-aminophenyl)acetate (para-substituted) lacks this intramolecular reactivity, making it more stable for synthetic applications .
- Ethyl Esters: Replacing the methyl ester with an ethyl group (e.g., ethyl 2-(3-aminophenyl)acetate) increases steric bulk, further stabilizing the compound against degradation .
Steric and Electronic Modifications
- Dimethylphenyl Substituents: Methyl 2-amino-2-(2,3-dimethylphenyl)acetate incorporates bulky methyl groups that hinder lactam formation, enhancing stability for pharmaceutical intermediates .
- Fluorinated Analogs: Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate introduces electron-withdrawing fluorine, altering electronic density and reactivity. This modification is leveraged in medicinal chemistry to tune drug metabolism .
Preparation Methods
Direct Alkylation of 2-Aminophenyl Compounds
- Starting Materials: 2-aminophenylamine or 2-nitroaniline derivatives, methyl chloroacetate.
- Reaction: The nucleophilic amino group of 2-aminophenylamine attacks the electrophilic carbon of methyl chloroacetate, forming the aminoacetate linkage.
- Conditions: Usually performed in an alcoholic solvent (e.g., ethanol or methanol) under basic conditions such as sodium hydroxide or sodium bicarbonate to neutralize the released HCl and drive the reaction forward.
- Temperature: Ambient to moderate heating (room temperature to 60°C).
- Purification: Product isolation via filtration and recrystallization or chromatographic purification.
This method is favored for its simplicity and moderate yields but requires careful control of reaction parameters to avoid side reactions such as hydrolysis or over-alkylation.
Multi-Step Synthesis via Acylation and Esterification
- Step 1: Acylation of 2-aminophenylamine with chloroacetyl chloride to yield 2-[(2-aminophenyl)amino]acetyl chloride intermediate.
- Step 2: Subsequent esterification of the acyl chloride with methanol under basic conditions (e.g., NaHCO₃) to form the methyl ester.
- Control: Temperature control (0–5°C) during acylation is critical to minimize side reactions.
- Yield Optimization: Use of catalysts such as 4-dimethylaminopyridine (DMAP) can accelerate esterification.
This route allows better control over purity and yield but involves more steps and careful handling of reactive acyl chlorides.
Reduction and Functional Group Transformations
In cases where nitro-substituted precursors are used, reduction to the amino group is an essential step:
| Reagent | Target Group | Product | Conditions | Reference Summary |
|---|---|---|---|---|
| Catalytic H₂/Pd-C | Nitro → Amino | This compound | Ethanol, 1 atm H₂, 25°C | Efficient reduction with high selectivity |
| LiAlH₄ | Ester → Alcohol | 2-[(2-Aminophenyl)amino]ethanol | Anhydrous THF, 0°C to RT | Selective reduction of ester moiety |
Catalytic hydrogenation is preferred for nitro group reduction due to mild conditions and good yields.
Industrial Scale Considerations
Industrial synthesis emphasizes safety, scalability, and cost-effectiveness:
- Avoidance of Hazardous Gases: Methods avoiding direct hydrogen gas (H₂) are preferred to reduce explosion risks. For example, using ammonium formate as a hydrogen donor in the presence of palladium on carbon catalyst allows transfer hydrogenation under mild conditions without gaseous hydrogen.
- Solvent Choice: Alcoholic solvents such as methanol or ethanol are commonly used for their solvating properties and ease of removal.
- Catalysts: Palladium on carbon (Pd/C) is widely used for catalytic hydrogenation steps.
- Reaction Monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and optimize reaction times.
An example patent method describes reduction of a related intermediate using ammonium formate and Pd/C at 60–70°C for 5 hours, with subsequent filtration and concentration to isolate the product.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages | Yield Range (%) |
|---|---|---|---|---|---|
| Direct Alkylation | 2-Aminophenylamine + methyl chloroacetate | Base (NaOH), ethanol, RT to 60°C | Simple, straightforward | Side reactions possible | Moderate (50–75) |
| Acylation + Esterification | 2-Aminophenylamine + chloroacetyl chloride | Low temp (0–5°C), methanol, base, DMAP catalyst | Better purity control | Multi-step, requires handling acyl chlorides | Moderate to high (60–85) |
| Catalytic Hydrogenation (Reduction) | Nitro precursors + Pd/C + ammonium formate | Methanol, 60–70°C, 5 h, no H₂ gas | Safer, scalable industrial method | Requires catalyst and longer time | High (70–90) |
Research Findings and Optimization Insights
- Catalyst and Hydrogen Donor Selection: Using ammonium formate as a hydrogen donor in Pd/C catalyzed reductions avoids the hazards of hydrogen gas, facilitating safer industrial-scale production.
- Temperature Control: Reaction temperatures between 60–70°C optimize reduction rates without degrading sensitive functional groups.
- Purification: Filtration to remove catalyst followed by concentration and recrystallization ensures high purity.
- Reaction Monitoring: TLC and HPLC are critical for determining reaction completion and minimizing over-reduction or side product formation.
Q & A
Q. What are the common synthetic routes for Methyl 2-[(2-aminophenyl)amino]acetate, and what reaction conditions are typically employed?
The synthesis typically involves nucleophilic substitution or condensation reactions. A standard method includes reacting 2-aminophenol derivatives with methyl chloroacetate under basic conditions (e.g., sodium hydride in dry THF at 0–5°C). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product . Alternative routes may use coupling agents like EDC/HOBt in DMF to form the acetamide bond, requiring inert atmospheres and moisture control . Yield optimization often depends on stoichiometric ratios (1:1.2 for amine:ester) and reaction time (12–24 hrs) .
Q. What physicochemical properties are critical for experimental design with this compound?
Key properties include:
Q. How should researchers handle and store this compound to ensure stability?
Store under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation of the amine group. Use amber vials to avoid photodegradation. For solution-phase work, prepare fresh stock solutions in anhydrous DMSO and avoid aqueous buffers with pH >7 to prevent hydrolysis . Always conduct stability tests via HPLC-UV (C18 column, 220 nm) before critical experiments .
Advanced Research Questions
Q. How can researchers optimize enantioselective synthesis of this compound derivatives?
Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis. For example, employ a palladium-catalyzed asymmetric allylic amination with BINAP ligands (5 mol%) in toluene at 60°C. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) . Kinetic resolution (e.g., lipase-mediated transesterification) is another strategy, requiring screening of enzymes (e.g., CAL-B) in organic solvents .
Q. How can contradictions in crystallographic data for this compound be resolved?
Discrepancies in bond lengths or angles (e.g., C-N vs. C-O distances) may arise from polymorphism or solvent inclusion. Cross-validate using:
Q. What advanced techniques elucidate tautomeric equilibria in solution?
- Dynamic NMR : Perform variable-temperature ¹H NMR (400 MHz, DMSO-d₆) to observe keto-enol tautomerism via exchange broadening .
- UV-Vis spectroscopy : Monitor absorbance shifts (250–400 nm) in solvents of varying polarity to identify dominant tautomers .
- Computational MD simulations : Use Gaussian 16 with explicit solvent models (e.g., water, ethanol) to predict equilibrium populations .
Q. How do environmental factors influence the degradation pathways of this compound?
Assess biodegradation using OECD 301B (CO₂ evolution test) to estimate half-life (e.g., t₁/₂ = 26 days in soil). For photolysis, conduct UV irradiation experiments (λ = 254 nm) in aqueous solutions, analyzing degradation products via LC-MS. QSAR models (e.g., EPI Suite) predict persistence, mobility, and toxicity (PMT) profiles, guiding hazard assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
